molecular formula C19H21ClFN3O2S B2877997 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1219157-65-9

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2877997
CAS No.: 1219157-65-9
M. Wt: 409.9
InChI Key: AWNNXWQEVFUMNY-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived small molecule characterized by a 6-fluoro-substituted benzo[d]thiazole core linked to a phenoxyacetamide scaffold. The dimethylaminoethyl moiety is functionalized as a hydrochloride salt, enhancing aqueous solubility and bioavailability . Its synthesis likely involves coupling reactions between activated acetamide intermediates and substituted benzothiazole amines, as seen in related compounds (e.g., microwave-assisted acylation in ) .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S.ClH/c1-22(2)10-11-23(18(24)13-25-15-6-4-3-5-7-15)19-21-16-9-8-14(20)12-17(16)26-19;/h3-9,12H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNNXWQEVFUMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Molecular Structure and Properties

The compound features several key structural components:

  • Dimethylaminoethyl group : Enhances solubility and biological activity.
  • Fluorobenzo[d]thiazole moiety : Known for various pharmacological activities, including antimicrobial and anticancer properties.
  • Phenoxyacetamide structure : Implicated in the modulation of biological pathways.

The molecular formula is C19H21ClFN3OS2C_{19}H_{21}ClFN_{3}OS_{2} with a molecular weight of approximately 426.0 g/mol .

  • Kinase Inhibition : Research indicates that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can potentially disrupt cancer cell proliferation and survival mechanisms .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, although further investigations are necessary to elucidate the exact mechanisms involved .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

  • In Vitro Studies : Several in vitro assays have demonstrated the compound's ability to inhibit kinase activity. For example, a study showed that at concentrations around 50 µM, the compound effectively inhibited kinase-mediated signaling pathways .
  • Anticancer Activity : In cancer cell lines, the compound exhibited significant cytotoxic effects, with IC50 values indicating strong potential for therapeutic use in oncology .

Data Table: Summary of Biological Activities

Activity Description Reference
Kinase InhibitionInhibits specific kinases involved in cell signaling pathways
Antimicrobial EffectsExhibits antimicrobial properties against various bacterial strains
Cytotoxicity in Cancer CellsDemonstrates significant cytotoxic effects in cancer cell lines

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Benzothiazole Substituent Acetamide Substituent Key Functional Groups Biological Activity (Inferred)
Target Compound 6-Fluoro Phenoxy Hydrochloride salt Kinase inhibition, anticancer
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(dihydroisoquinolin)acetamide () 6-Fluoro Dihydroisoquinolin Free base Cell cycle arrest, apoptosis
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide () 6-CF₃ 3-Methoxyphenyl Trifluoromethyl group Enhanced lipophilicity, kinase binding
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(thiadiazole-thio)acetamide () 6-Nitro Thiadiazole-thio Nitro group, thioether linkage VEGFR-2 inhibition (~80% at 10 µM)

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) HPLC Purity (%) LogP (Predicted) Solubility (HCl salt)
Target Compound Not reported Not reported ~3.2* High (due to HCl salt)
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(dihydroisoquinolin)acetamide () 240–260 90.8–94.8 ~2.8 Moderate
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide () Not reported Not reported ~4.1 Low

*Predicted using analogous structures.

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